molecular formula C17H25BrN2O B4975345 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide

Katalognummer B4975345
Molekulargewicht: 353.3 g/mol
InChI-Schlüssel: PYOUTBBZYWMAGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BRL-15572 belongs to the class of piperidinecarboxamide compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for future drug development.

Wirkmechanismus

1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide acts as a selective antagonist of the α2δ subunit of voltage-gated calcium channels, which are involved in the release of neurotransmitters in the brain. By blocking the α2δ subunit, 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide reduces the release of glutamate, a neurotransmitter that is associated with anxiety and depression.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing the levels of certain neurotransmitters in the brain, and reducing the activity of certain brain regions that are associated with anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide in lab experiments is that it has a unique mechanism of action that makes it a promising candidate for drug development. However, one limitation is that it has only been studied in animal models, and its effects in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide, including:
1. Studying its effects in humans to determine its potential as a therapeutic agent for anxiety and depression.
2. Investigating its effects on other neurotransmitter systems in the brain to better understand its mechanism of action.
3. Developing more selective and potent α2δ antagonists based on the structure of 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide.
4. Studying the potential of 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
In conclusion, 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for future drug development. Further research is needed to determine its potential as a therapeutic agent in humans and to develop more selective and potent α2δ antagonists based on its structure.

Synthesemethoden

The synthesis of 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide involves several steps, starting with the reaction of 3-bromobenzyl chloride with diethylamine to form 1-(3-bromobenzyl)-N,N-diethylamine. This intermediate is then reacted with piperidinecarboxylic acid to form 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide.

Wissenschaftliche Forschungsanwendungen

1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Several studies have shown that 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide has anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of these disorders.

Eigenschaften

IUPAC Name

1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O/c1-3-20(4-2)17(21)15-8-6-10-19(13-15)12-14-7-5-9-16(18)11-14/h5,7,9,11,15H,3-4,6,8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOUTBBZYWMAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.